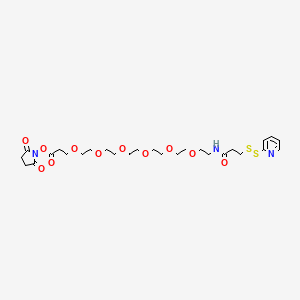
S-Ruxolitinib
Overview
Description
S-Ruxolitinib is a less active enantiomer of Ruxolitinib . Ruxolitinib is used to treat intermediate or high-risk myelofibrosis, including primary myelofibrosis, post-polycythemia vera myelofibrosis, and post-essential thrombocythemia myelofibrosis .
Synthesis Analysis
Ruxolitinib is well absorbed, has 95% bioavailability, and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination . Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of ruxolitinib are pharmacologically active .Molecular Structure Analysis
The chemical formula of S-Ruxolitinib is C17H18N6 . Its exact mass is 306.16 and its molecular weight is 306.370 .Chemical Reactions Analysis
Application site reactions included application site pain, skin irritation, and scratch .Physical And Chemical Properties Analysis
S-Ruxolitinib has a molecular weight of 306.37 g/mol . It is soluble in DMSO at 51 mg/mL .Scientific Research Applications
Treatment of Vitiligo
Vitiligo is a chronic autoimmune disease resulting in skin depigmentation . Ruxolitinib cream, a JAK1 and JAK2 inhibitor, has shown significant efficacy in vitiligo treatment . In a randomised, dose-ranging, 156-week study, application of 1·5% ruxolitinib cream twice daily significantly improved facial Vitiligo Area Scoring Index (F-VASI) scores from baseline .
Quality of Life Improvement
The effect of ruxolitinib cream on Quality of Life (QoL) was assessed by mean scores in the children’s version of the Dermatology Life Quality Index (CDLQI; patients 12–15 years old) or the DLQI (patients 16 and 17 years old) at each study visit . Higher scores indicate a greater impact on QoL .
Mechanism of Action
Target of Action
S-Ruxolitinib, also known as Ruxolitinib, is a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis .
Mode of Action
Ruxolitinib works by competitively inhibiting the ATP-binding catalytic site on JAK1 and JAK2 . By inhibiting JAK1 and JAK2, Ruxolitinib blocks the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation .
Biochemical Pathways
The primary biochemical pathway affected by Ruxolitinib is the JAK-STAT pathway . This pathway is often aberrantly activated in myeloproliferative neoplasms, leading to abnormal blood cell counts and thrombotic complications . By inhibiting JAK1 and JAK2, Ruxolitinib blocks this dysregulated pathway .
Pharmacokinetics
Ruxolitinib is well absorbed and has a bioavailability of 95% . It is bound to albumin for 97% . The pharmacokinetics of Ruxolitinib can be described with a two-compartment model and linear elimination . Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors . The major metabolites of Ruxolitinib are pharmacologically active . The main route of elimination of Ruxolitinib metabolites is renal .
Result of Action
Ruxolitinib’s action results in a meaningful reduction in spleen size and symptom burden in the majority of myelofibrosis patients . It may also have a favorable effect on survival . In polycythemia vera, Ruxolitinib effectively controls the hematocrit and reduces splenomegaly .
Action Environment
The JAK signaling cascade, which Ruxolitinib targets, is like a bottleneck where a lot of inflammation or inflammatory pathways signal through . This is why it works so well for symptoms in myeloproliferative neoplasms . That’s part of the reason why it works for the therapy of both acute and chronic graft-vs-host disease, as it’s a powerful anti-inflammatory agent . The inflammatory pathways set up an environment that’s ripe to develop an immune response .
Safety and Hazards
properties
IUPAC Name |
(3S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678918 | |
| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-Ruxolitinib | |
CAS RN |
941685-37-6 | |
| Record name | INCB 18424 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941685-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Ruxolitinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941685376 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



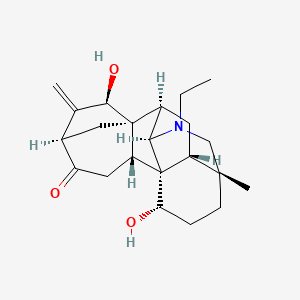


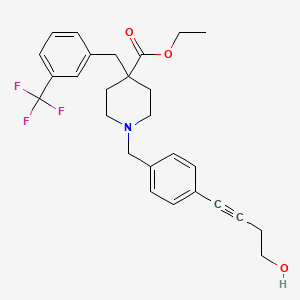
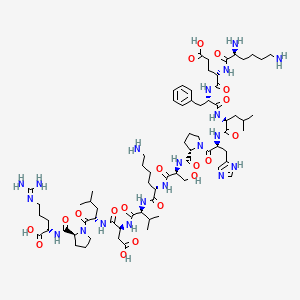


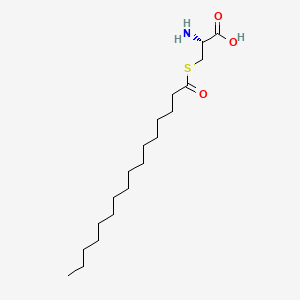


![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
